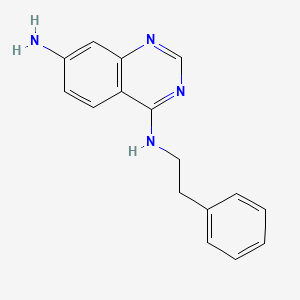

4-N-(2-phenylethyl)quinazoline-4,7-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

The primary targets of the compound 4-N-(2-phenylethyl)quinazoline-4,7-diamine are the nuclear factor kappa B (NF-κB) signaling pathway and store-operated calcium (SOC) channels . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . SOC channels are integral membrane proteins that mediate calcium influx in response to the depletion of intracellular calcium stores .

Mode of Action

This compound interacts with its targets by blocking the NF-κB signaling pathway and affecting the function of SOC channels . Therefore, it was assumed that the molecular target of this compound should be located upstream of NF-κB signaling .

Biochemical Pathways

The compound this compound affects the NF-κB signaling pathway and calcium signaling pathway . The NF-κB signaling pathway mediates gene expression of proinflammatory and antiapoptotic factors, cell proliferation, differentiation, adhesion, migration, and angiogenesis . Calcium signaling is crucial for several cellular processes, including neuronal signaling and muscle contraction .

Pharmacokinetics

It is known that the compound is a highly potent inhibitor of the multisubunit membrane protein . This suggests that the compound may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of the mitochondrial complex I-dependent respiration with no effect on the respiratory chain complexes II–IV . Similar to established Q-site inhibitors, this compound elicits the release of reactive oxygen species at the flavin site of mitochondrial complex I .

Action Environment

It is known that the compound is a highly potent inhibitor of the multisubunit membrane protein , suggesting that it may be stable and effective in various cellular environments

Biochemische Analyse

Biochemical Properties

N4-(2-phenylethyl)quinazoline-4,7-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell division and proliferation . This inhibition can lead to the suppression of cancer cell growth. Additionally, N4-(2-phenylethyl)quinazoline-4,7-diamine interacts with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . By inhibiting PARP, the compound can enhance the efficacy of DNA-damaging agents used in cancer therapy.

Cellular Effects

N4-(2-phenylethyl)quinazoline-4,7-diamine exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and increasing the expression of pro-apoptotic proteins . The compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, N4-(2-phenylethyl)quinazoline-4,7-diamine can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of N4-(2-phenylethyl)quinazoline-4,7-diamine involves several key interactions at the molecular level. The compound binds to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways that promote cell growth and survival. Additionally, N4-(2-phenylethyl)quinazoline-4,7-diamine can inhibit PARP by binding to its catalytic domain, leading to the accumulation of DNA damage and cell death . The compound also influences gene expression by interacting with transcription factors and chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N4-(2-phenylethyl)quinazoline-4,7-diamine have been studied over various time periods. The compound has shown stability under physiological conditions, with minimal degradation over time . Long-term studies have demonstrated that continuous exposure to N4-(2-phenylethyl)quinazoline-4,7-diamine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure may also result in the development of resistance mechanisms, such as the upregulation of drug efflux transporters .

Dosage Effects in Animal Models

The effects of N4-(2-phenylethyl)quinazoline-4,7-diamine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, N4-(2-phenylethyl)quinazoline-4,7-diamine can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, and exceeding this threshold can lead to toxic side effects .

Metabolic Pathways

N4-(2-phenylethyl)quinazoline-4,7-diamine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound has also been shown to influence the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase and lactate dehydrogenase, thereby altering cellular energy metabolism .

Transport and Distribution

The transport and distribution of N4-(2-phenylethyl)quinazoline-4,7-diamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via organic cation transporters and effluxed by multidrug resistance proteins . Once inside the cell, N4-(2-phenylethyl)quinazoline-4,7-diamine can bind to intracellular proteins, such as heat shock proteins and chaperones, which facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

N4-(2-phenylethyl)quinazoline-4,7-diamine exhibits distinct subcellular localization patterns that influence its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and chromatin-modifying enzymes . This localization is facilitated by nuclear localization signals and post-translational modifications, such as phosphorylation and acetylation . Additionally, N4-(2-phenylethyl)quinazoline-4,7-diamine can accumulate in the mitochondria, where it affects mitochondrial function and induces apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-N-(2-phenylethyl)quinazoline-4,7-diamine typically involves the reaction of anthranilic acid with amides, resulting in the formation of quinazoline derivatives . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity . These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: 4-N-(2-phenylethyl)quinazoline-4,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products: The major products formed from the reactions of this compound include various substituted quinazoline derivatives with enhanced biological activities . These products are of significant interest in medicinal chemistry and drug development .

Wissenschaftliche Forschungsanwendungen

4-N-(2-phenylethyl)quinazoline-4,7-diamine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential anticancer, antiviral, and antibacterial activities . In biology, it is used to investigate cellular pathways and molecular targets . In industry, it is utilized in the development of new pharmaceuticals and therapeutic agents .

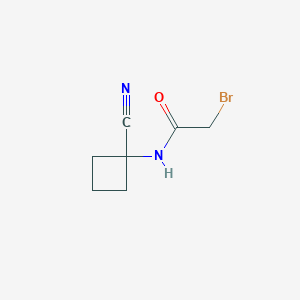

Vergleich Mit ähnlichen Verbindungen

4-N-(2-phenylethyl)quinazoline-4,7-diamine is compared with other similar compounds, such as N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine and N2,N4-disubstituted quinazoline-2,4-diamines . These compounds share similar structural features but differ in their biological activities and applications . The uniqueness of this compound lies in its specific molecular interactions and potential therapeutic benefits .

Conclusion

This compound is a compound of significant interest in medicinal chemistry and scientific research. Its unique structure and biological activities make it a valuable candidate for further investigation and development in various fields.

Eigenschaften

IUPAC Name |

4-N-(2-phenylethyl)quinazoline-4,7-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c17-13-6-7-14-15(10-13)19-11-20-16(14)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9,17H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUMMRMCFWCAQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=CC(=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)